2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole
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Overview
Description
2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole is a heterocyclic compound that features a pyrrolidine ring attached to a thiazole ring via a methylene bridge. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structural features of this compound make it a versatile scaffold for the development of novel bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole typically involves the reaction of pyrrolidine derivatives with thiazole precursors. One common method is the condensation of 3-pyrrolidinemethanol with 2-bromo-1,3-thiazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The scalability of these processes makes them suitable for large-scale production required in pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions: 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In medicinal applications, this inhibition can lead to therapeutic effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation.
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle, commonly used in medicinal chemistry.
Thiazole: A sulfur and nitrogen-containing heterocycle, known for its presence in various bioactive molecules.
Pyrrolidinone: A lactam derivative of pyrrolidine, with significant biological activity.
Uniqueness: 2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole is unique due to the combination of the pyrrolidine and thiazole rings, which imparts distinct physicochemical properties and biological activities. This dual-ring structure allows for diverse functionalization and enhances the compound’s potential as a versatile scaffold in drug discovery and materials science.
Properties
IUPAC Name |
2-(pyrrolidin-3-ylmethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-2-9-6-7(1)5-8-10-3-4-11-8/h3-4,7,9H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBSYJHLSRVXPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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